

Zocainone: An Obscure Antiarrhythmic Agent with Limited Publicly Available Data

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Compound of Interest

Compound Name: Zocainone

Cat. No.: B1623886

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Zocainone is identified in chemical databases as an experimental Class I antiarrhythmic agent, structurally related to procainamide and lidocaine. Its systematic IUPAC name is (E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-one, with a chemical formula of C₂₂H₂₇NO₃ and a registered CAS number of 68876-74-4.^{[1][2]} Despite its classification and the availability of its basic chemical identifiers, a thorough investigation of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its discovery, synthesis, and biological activity.

This scarcity of data prevents the compilation of a comprehensive technical guide as requested. Key information that remains elusive includes:

- **Discovery and Development:** The individuals, research institutions, or pharmaceutical companies responsible for the initial discovery and subsequent development of **Zocainone** are not documented in available resources. The historical context and the scientific rationale that led to its creation are unknown.
- **Synthesis Pathway:** No specific, validated synthesis pathway for **Zocainone** has been published. While its structural similarity to procainamide and lidocaine might suggest potential synthetic routes based on established organic chemistry principles for these classes of compounds, any such pathway would be purely speculative without experimental verification.
- **Quantitative Data and Experimental Protocols:** There is no publicly available data on the biological efficacy of **Zocainone**. This includes crucial quantitative metrics such as IC₅₀

values, binding affinities to its molecular target (presumably sodium channels, given its Class I designation), pharmacokinetic profiles, or results from preclinical or clinical studies.

Detailed experimental protocols for its synthesis or biological evaluation are also absent from the public domain.

- **Signaling Pathways and Mechanism of Action:** Beyond its general classification as a Class I antiarrhythmic, which implies a mechanism involving the blockade of sodium channels in cardiomyocytes, no specific details on its interaction with these channels or any downstream signaling effects have been described.

Due to the absence of this critical information, it is not possible to construct the requested in-depth technical guide, including data tables and diagrams of experimental workflows or signaling pathways. The available information is limited to the compound's basic chemical identity.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. chemnet.com [chemnet.com]
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